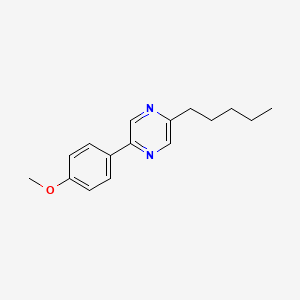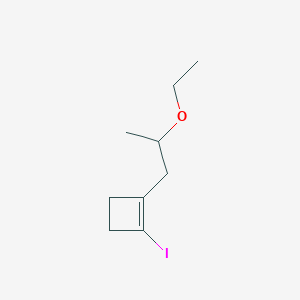
1-(2-Ethoxypropyl)-2-iodocyclobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxypropyl)-2-iodocyclobut-1-ene is an organic compound characterized by the presence of an ethoxypropyl group and an iodine atom attached to a cyclobutene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxypropyl)-2-iodocyclobut-1-ene typically involves the reaction of 2-iodocyclobut-1-ene with 2-ethoxypropyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Ethoxypropyl)-2-iodocyclobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding cyclobutene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include 1-(2-ethoxypropyl)-2-hydroxycyclobut-1-ene, 1-(2-ethoxypropyl)-2-cyanocyclobut-1-ene, and 1-(2-ethoxypropyl)-2-aminocyclobut-1-ene.
Oxidation Reactions: Products include 1-(2-ethoxypropyl)-2-cyclobutene-1-one and 1-(2-ethoxypropyl)-2-cyclobutene-1-al.
Reduction Reactions: The major product is 1-(2-ethoxypropyl)cyclobut-1-ene.
科学的研究の応用
1-(2-Ethoxypropyl)-2-iodocyclobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and advanced composites.
作用機序
The mechanism of action of 1-(2-Ethoxypropyl)-2-iodocyclobut-1-ene involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. The ethoxypropyl group provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in various chemical reactions. The cyclobutene ring can undergo ring-opening reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
類似化合物との比較
Similar Compounds
- 1-(2-Ethoxyethyl)-2-iodocyclobut-1-ene
- 1-(2-Methoxypropyl)-2-iodocyclobut-1-ene
- 1-(2-Ethoxypropyl)-2-bromocyclobut-1-ene
Uniqueness
1-(2-Ethoxypropyl)-2-iodocyclobut-1-ene is unique due to the presence of both an ethoxypropyl group and an iodine atom on a cyclobutene ring. This combination of functional groups imparts distinct reactivity and selectivity, making it a valuable compound for various synthetic and research applications. The steric and electronic effects of the ethoxypropyl group, combined with the leaving group ability of the iodine atom, provide a versatile platform for exploring new chemical transformations and developing novel materials.
特性
CAS番号 |
114644-62-1 |
|---|---|
分子式 |
C9H15IO |
分子量 |
266.12 g/mol |
IUPAC名 |
1-(2-ethoxypropyl)-2-iodocyclobutene |
InChI |
InChI=1S/C9H15IO/c1-3-11-7(2)6-8-4-5-9(8)10/h7H,3-6H2,1-2H3 |
InChIキー |
OWTVKVKOKITZSS-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)CC1=C(CC1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)

![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
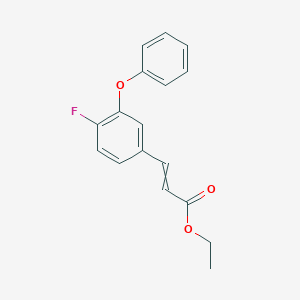
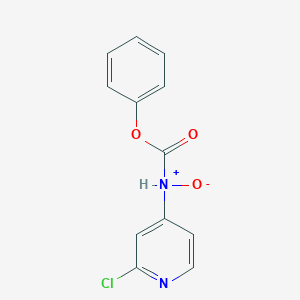
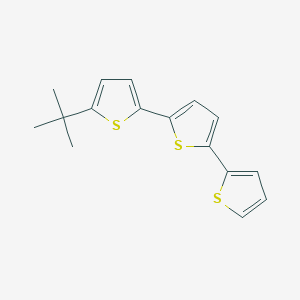



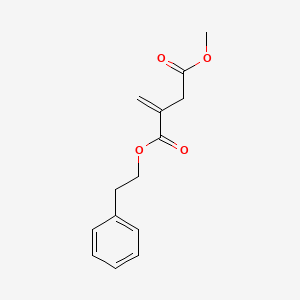

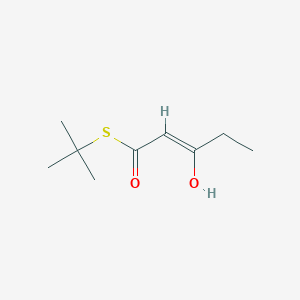
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
